molecular formula C7H14N2O3S B15262017 1-Oxo-1-(pyrrolidin-1-yl)propane-2-sulfonamide

1-Oxo-1-(pyrrolidin-1-yl)propane-2-sulfonamide

Cat. No.: B15262017
M. Wt: 206.27 g/mol
InChI Key: PNYCKULSADLHBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxo-1-(pyrrolidin-1-yl)propane-2-sulfonamide ( 1598534-47-4) is a chemical compound with the molecular formula C7H14N2O3S and a molecular weight of 206.26 g/mol . This reagent features a sulfonamide group linked to a pyrrolidine carboxamide moiety, a hybrid structural motif of significant interest in medicinal chemistry for developing novel bioactive molecules . Sulfonamide-carboxamide hybrids are investigated primarily for their potential in antiparasitic and anticancer research. Structurally related compounds have demonstrated promising antiplasmodial activity against Plasmodium falciparum , the deadliest causative agent of human malaria, with some derivatives exhibiting inhibitory effects in the single-digit micromolar range (IC50 values of 2.40–8.30 μM) . The sulfonamide functionality is known to disrupt folate biosynthesis in pathogens, while the carboxamide group can inhibit hemoglobin degradation by plasmepsin in the parasite's acidic food vacuole, suggesting a potential multi-faceted mechanism of action for such hybrids . Furthermore, some analogues have shown binding affinity to validated drug targets like Plasmodium falciparum N-myristoyltransferase (PfNMT), an enzyme essential for parasite life stage progression . Beyond antiparasitic applications, the core structural elements of this compound are found in scaffolds active against oncology targets. Related sulfonamide-pyrrolidine compounds have displayed sub-micromolar activity against various human cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), and have been identified as inhibitors of critical tyrosine kinase receptors such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are pivotal in regulating cell survival, proliferation, and tumor angiogenesis . The presence of both the pyrrolidine ring and sulfonamide group in a single molecule is a valuable design strategy, as these motifs are featured in numerous FDA-approved drugs and are known to contribute to broad-spectrum biological activities, including antiviral, antimicrobial, and anti-inflammatory effects . This reagent serves as a versatile building block for synthesizing novel derivatives for hit-to-lead optimization programs and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C7H14N2O3S

Molecular Weight

206.27 g/mol

IUPAC Name

1-oxo-1-pyrrolidin-1-ylpropane-2-sulfonamide

InChI

InChI=1S/C7H14N2O3S/c1-6(13(8,11)12)7(10)9-4-2-3-5-9/h6H,2-5H2,1H3,(H2,8,11,12)

InChI Key

PNYCKULSADLHBD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC1)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-1-(pyrrolidin-1-yl)propane-2-sulfonamide typically involves the reaction of pyrrolidine with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-1-(pyrrolidin-1-yl)propane-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Oxo-1-(pyrrolidin-1-yl)propane-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxo-1-(pyrrolidin-1-yl)propane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Yield : The p-tolyl derivative (6d) shows superior synthetic efficiency (75% yield) compared to thiophen-3-yl (6c, 60%) or pyrazole-based analogues (48.6%) .
  • ¹H NMR : All compounds exhibit characteristic doublets (δ 5.48–5.49) for the chiral center and deshielded aromatic protons (δ 7.85–8.12), confirming structural integrity .

Key Observations :

  • Potency : (R)-PFI-2, a close analogue, exhibits sub-µM inhibitory activity against SET7/9, while the parent compound’s derivative in 4e47 lacks quantified IC₅₀ but structurally validates substrate-competitive binding .
  • Therapeutic Potential: Pyrazole-sulfonamide derivatives (e.g., PCW-1001) show broader anticancer effects, suggesting substituent-dependent target selectivity .

Physicochemical Properties

Table 3: Solubility and Stability

Compound Name Solubility Stability Reference
1-Oxo-1-(pyrrolidin-1-yl)propane-2-sulfonamide Organic solvents (DMSO, CH₂Cl₂) Stable at RT
tert-Butyl [(2S)-1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]carbamate Insoluble in water Hygroscopic
PFI-2 derivative Aqueous buffers (low) Stable in cryo-conditions

Key Observations :

  • The BOC-protected analogue () has reduced aqueous solubility, limiting its bioavailability compared to the parent compound .

Q & A

Basic: What are the critical parameters for optimizing the synthesis of 1-Oxo-1-(pyrrolidin-1-yl)propane-2-sulfonamide?

Methodological Answer:
Key parameters include:

  • Catalyst selection : Lewis acids (e.g., BF₃·OEt₂) or bases (e.g., triethylamine) to facilitate sulfonamide bond formation .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
  • Temperature control : Reactions often require precise heating (60–80°C) to avoid side reactions like pyrrolidine ring degradation .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm structural integrity by verifying sulfonamide (-SO₂NH-) protons (δ 3.1–3.5 ppm) and pyrrolidinone carbonyl (δ 170–175 ppm) .
    • FT-IR : Detect sulfonyl S=O stretching (1350–1150 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) .
  • Chromatography :
    • HPLC : Use C18 columns (acetonitrile/water mobile phase) with UV detection (λ = 210–230 nm) for purity assessment .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calc. 232.27 g/mol) and fragmentation patterns .

Advanced: How can structural modifications influence the biological activity of this compound derivatives?

Methodological Answer:

  • Substituent effects :
    • Pyrrolidine ring : Methyl or fluorine substitutions at the 3-position enhance metabolic stability by reducing CYP450 oxidation .
    • Sulfonamide group : Bulky aryl substituents (e.g., 4-fluorophenyl) improve target affinity but may reduce solubility .
  • Bioactivity assays :
    • In vitro screening : Use enzyme inhibition assays (e.g., kinase targets) with IC₅₀ determination via fluorescence polarization .
    • SAR analysis : Compare logP (lipophilicity) and polar surface area (PSA) to correlate structural changes with activity .

Advanced: How should researchers address contradictory data in receptor binding studies of this compound?

Methodological Answer:

  • Experimental replication : Validate assays across multiple cell lines (e.g., HEK293 vs. CHO) to rule out cell-specific artifacts .
  • Control standardization : Include positive controls (e.g., known receptor antagonists) and normalize data to baseline activity .
  • Data analysis : Apply statistical models (e.g., two-way ANOVA) to differentiate true binding discrepancies from experimental noise .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide vapors .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in designated chemical waste containers .

Advanced: What strategies improve the metabolic stability of this compound in preclinical models?

Methodological Answer:

  • In vitro metabolism :
    • Liver microsomes : Incubate with NADPH to identify oxidative metabolites (e.g., pyrrolidine N-oxide) via LC-MS/MS .
  • Structural optimization :
    • Deuterium incorporation : Replace labile hydrogens (e.g., α to carbonyl) to slow CYP450-mediated degradation .
    • Prodrug design : Mask sulfonamide as a tert-butyl carbamate to enhance oral bioavailability .

Basic: How can researchers validate the purity of synthesized batches for reproducibility?

Methodological Answer:

  • Impurity profiling : Use reference standards (e.g., EP/ USP-grade) to quantify residual solvents (e.g., DMF) via GC-MS .
  • Stability testing : Store samples at 4°C under nitrogen and monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced: What computational methods predict the binding mode of this compound with kinase targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB ID 1ATP) to identify key interactions (e.g., hydrogen bonds with kinase hinge region) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes in the ATP-binding pocket .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.